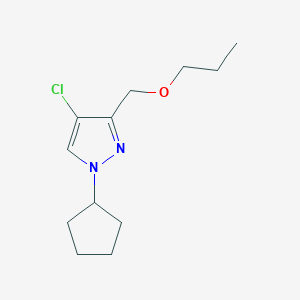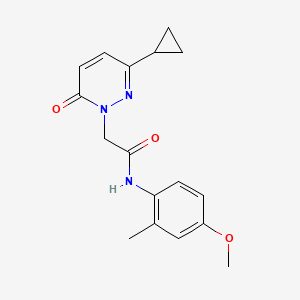
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methoxy-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methoxy-2-methylphenyl)acetamide is a small molecule inhibitor that has been studied for its potential use in various scientific research applications. This compound has been synthesized using several methods and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds with the pyridazinone core, such as the synthesis of novel classes of pyridazin-3-one derivatives, showcases the ongoing interest in developing new molecules with potential biological activities. These studies often focus on the synthesis methods, yield optimization, and structural analysis through spectroscopic techniques and X-ray crystallography. For example, Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, highlighting the chemical versatility and potential for further functionalization of these compounds (Ibrahim & Behbehani, 2014).
Biological Activities and Pharmaceutical Potential
Several studies have synthesized and evaluated pyridazinone derivatives for various biological activities, including antimicrobial, antinociceptive, and cardiotonic effects. This indicates a strong interest in the pharmaceutical applications of these compounds. For instance, Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones derivatives as antimicrobial agents, demonstrating the potential of pyridazinone derivatives in developing new therapeutic agents (Hossan et al., 2012).
Mechanistic Studies and Molecular Interactions
Research into the mechanisms of action and molecular interactions of pyridazinone derivatives provides insights into their potential therapeutic targets and pharmacological profiles. Studies like the one by Robertson et al. (1986), which discovered potent positive inotropic agents among dihydropyridazinone derivatives, exemplify the exploration of molecular mechanisms underlying the pharmacological effects of these compounds (Robertson et al., 1986).
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methoxy-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-9-13(23-2)5-6-14(11)18-16(21)10-20-17(22)8-7-15(19-20)12-3-4-12/h5-9,12H,3-4,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIWGBSRTNMIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2708919.png)


methylboronic acid](/img/structure/B2708922.png)
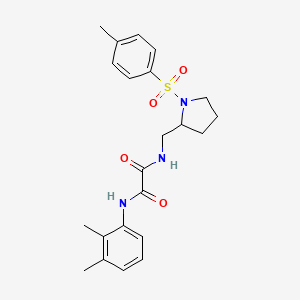
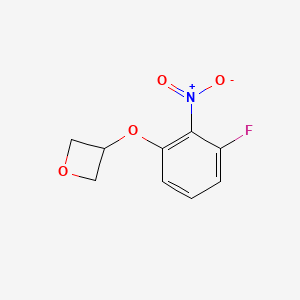
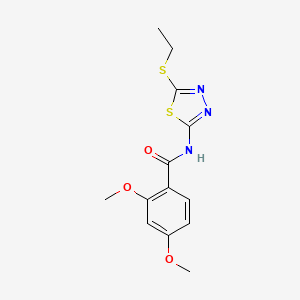
![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2708935.png)

![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)

